1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole
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Overview
Description
1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole is a complex organic compound that features a unique combination of functional groups, including an indole core, a tetrazole ring, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile precursor.
Attachment of the Dimethoxyphenyl Group: The final step involves the alkylation of the indole core with a 3,5-dimethoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups and the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(1H-tetrazol-5-yl)benzene: Another compound with multiple tetrazole rings, used in high-energy materials.
Di(1H-tetrazol-5-yl)methanone oxime: A nitrogen-rich tetrazole derivative with applications in energetic materials.
Uniqueness
1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole is unique due to its combination of an indole core, a tetrazole ring, and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole |
InChI |
InChI=1S/C18H17N5O2/c1-24-15-7-12(8-16(10-15)25-2)11-23-6-5-13-9-14(3-4-17(13)23)18-19-21-22-20-18/h3-10H,11H2,1-2H3,(H,19,20,21,22) |
InChI Key |
OCMYUYPNPDUHKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=CC3=C2C=CC(=C3)C4=NNN=N4)OC |
Origin of Product |
United States |
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